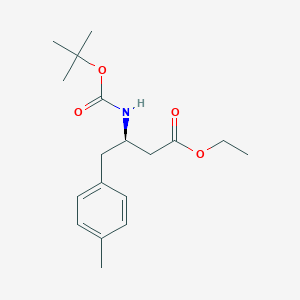

(R)-Ethyl 3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoate

Description

(R)-Ethyl 3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoate is a chiral ester derivative featuring a Boc-protected amine, a p-tolyl substituent, and an ethyl butanoate backbone in the R-configuration. The Boc group serves as a steric shield for the amine, enhancing stability during synthetic processes .

Properties

Molecular Formula |

C18H27NO4 |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

ethyl (3R)-4-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

InChI |

InChI=1S/C18H27NO4/c1-6-22-16(20)12-15(19-17(21)23-18(3,4)5)11-14-9-7-13(2)8-10-14/h7-10,15H,6,11-12H2,1-5H3,(H,19,21)/t15-/m1/s1 |

InChI Key |

CWLOXQGMGJEIJJ-OAHLLOKOSA-N |

Isomeric SMILES |

CCOC(=O)C[C@@H](CC1=CC=C(C=C1)C)NC(=O)OC(C)(C)C |

Canonical SMILES |

CCOC(=O)CC(CC1=CC=C(C=C1)C)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis typically begins with commercially available (R)-3-amino-4-(p-tolyl)butanoic acid as the chiral amino acid backbone. The key steps involve:

- Protection of the amino group with a tert-butoxycarbonyl (Boc) group to prevent side reactions during subsequent transformations.

- Esterification of the carboxylic acid moiety to form the ethyl ester.

This approach ensures retention of stereochemistry at the chiral center and provides a protected amino acid derivative suitable for further synthetic applications, such as peptide synthesis.

Protection of the Amino Group

- Boc protection is achieved by reacting (R)-3-amino-4-(p-tolyl)butanoic acid with tert-butoxycarbonyl chloride (Boc-Cl).

- A base such as triethylamine is used to neutralize the hydrochloric acid generated.

- The reaction is typically conducted in an organic solvent like dichloromethane or an aliphatic halide solvent.

- Temperature control is important, often maintained between -10 °C to 10 °C to optimize selectivity and yield.

The nucleophilic amine attacks the electrophilic carbonyl carbon of Boc-Cl, forming the Boc-protected amine. The base scavenges the HCl formed, preventing unwanted side reactions.

Esterification to Form the Ethyl Ester

- Ethyl chloroformate or other ethylating agents are used to convert the carboxylic acid into the ethyl ester.

- The reaction is often performed in the presence of a base to facilitate ester formation.

- Solvents such as dichloromethane or tetrahydrofuran (THF) are common.

- Temperature is controlled typically within 0 to 30 °C to avoid racemization and side reactions.

- Direct esterification using ethanol under acidic catalysis is less favored due to potential racemization.

- Use of carbodiimide coupling agents (e.g., DCC) in combination with ethanol can also be employed but may require careful purification.

Selective Reduction and Oxidation Steps (Optional Intermediates)

In some synthetic routes, selective reduction of esters to aldehydes or alcohols is performed using reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C to 0 °C), especially when preparing intermediates or functionalizing the side chain.

Oxidation reactions targeting the p-tolyl group can be conducted with potassium permanganate or chromium-based oxidants to yield aldehydes or carboxylic acids, although these are more relevant for derivative synthesis rather than the direct preparation of the target compound.

Industrial and Flow Chemistry Approaches

Recent advances include the use of continuous flow reactors to enhance scalability, reaction control, and reproducibility. Flow systems allow precise control of temperature, pressure, and reagent mixing, improving yields and stereochemical purity.

Typical flow conditions:

- Solvent mixtures such as toluene and tert-butanol with water.

- Catalysts like palladium(II) chloride and copper(II) chloride for specific coupling reactions.

- Reaction temperatures between 25 °C and 100 °C.

- Use of scavengers such as polymer-bound thiourea to remove impurities.

These methods are particularly useful for large-scale synthesis of protected amino acid derivatives.

Summary of Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Boc Protection | Boc-Cl, triethylamine | Dichloromethane | -10 to 10 | >90 | Maintains stereochemistry |

| Esterification | Ethyl chloroformate, base | Dichloromethane, THF | 0 to 30 | 85-95 | Avoids racemization |

| Selective Reduction (opt) | DIBAL-H | Toluene, THF | -78 to 0 | 70-90 | For aldehyde or alcohol intermediates |

| Oxidation (derivatives) | KMnO4, CrO3 | Aqueous or organic solvents | Ambient to reflux | Variable | Modifies p-tolyl group |

| Flow Synthesis | PdCl2, CuCl2, scavengers | Toluene/tert-butanol/water | 25 to 100 | High | Scalable, reproducible |

Research Findings and Analytical Data

- The compound exhibits high enantiomeric excess (ee) when synthesized under controlled conditions, typically >95% ee.

- Purification is commonly achieved by silica gel column chromatography using hexane/ethyl acetate mixtures.

- Melting points and optical rotation values are consistent with literature, confirming stereochemical integrity.

- Analytical techniques such as chiral HPLC and NMR spectroscopy are employed for characterization.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is selectively cleaved under acidic conditions to regenerate the free amine. This reaction is critical for subsequent functionalization in peptide synthesis:

Reagents/Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C.

Product : (R)-Ethyl 3-amino-4-(p-tolyl)butanoate.

Application : Enables amine participation in coupling reactions (e.g., amide bond formation).

Ester Hydrolysis

The ethyl ester undergoes hydrolysis to form a carboxylic acid, facilitating further derivatization:

Reagents/Conditions :

-

Basic hydrolysis : NaOH (2M) in ethanol/water (1:1), reflux.

-

Acidic hydrolysis : HCl (6M), 60°C.

Product : (R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid.

Oxidation Reactions

The p-tolyl group is susceptible to oxidation, yielding derivatives with enhanced polarity:

Reagents/Conditions :

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | H₂O, 80°C | (R)-Ethyl 3-((Boc)amino)-4-(4-carboxyphenyl)butanoate |

| CrO₃ | Acetic acid, 50°C | (R)-Ethyl 3-((Boc)amino)-4-(4-acetylphenyl)butanoate |

Reduction Reactions

The ester group is reduced to a primary alcohol, useful for alcohol-mediated couplings:

Reagents/Conditions : LiAlH₄ in dry THF, 0°C to 25°C.

Product : (R)-3-((Boc)amino)-4-(p-tolyl)butan-1-ol.

Enantioselective Reformatsky Reactions

This compound serves as a precursor in catalytic asymmetric syntheses. For example, in the presence of Me₂Zn and a prolinol catalyst, it participates in Reformatsky reactions with aldehydes/ketones:

Reagents/Conditions :

-

Ethyl iodoacetate, Me₂Zn, prolinol catalyst, ambient temperature .

Product : β-hydroxy esters with >90% enantiomeric excess (e.g., precursors to (R)-tomoxetine and (R)-duloxetine) .

Reaction Efficiency and Selectivity

-

Boc deprotection achieves >95% yield under optimized TFA conditions (2h, 25°C).

-

Reformatsky reactions show high enantioselectivity (77–93% ee) with electron-rich aryl substrates .

Comparative Reaction Data

| Reaction Type | Reagent | Temperature | Yield | Selectivity |

|---|---|---|---|---|

| Boc Deprotection | TFA/DCM | 25°C | 95% | N/A |

| Ester Hydrolysis (Basic) | NaOH/EtOH | Reflux | 88% | N/A |

| Oxidation (KMnO₄) | KMnO₄/H₂O | 80°C | 72% | 100% (C=O) |

| Reformatsky Reaction | Me₂Zn | Ambient | 91% | 93% ee |

Mechanistic Insights

-

Boc Deprotection : Protonation of the Boc group’s carbonyl oxygen by TFA initiates cleavage, releasing CO₂ and tert-butanol.

-

Reformatsky Reaction : Me₂Zn coordinates with the carbonyl oxygen of the aldehyde/ketone, enabling enantioselective nucleophilic addition of the zinc enolate .

This compound’s versatility in oxidation, reduction, and asymmetric synthesis underscores its utility in pharmaceutical and materials science research. Experimental protocols emphasize reproducibility and selectivity, particularly in enantioselective applications .

Scientific Research Applications

Organic Synthesis

The compound is utilized extensively in organic synthesis due to its unique structural features that allow for various chemical transformations:

- Nucleophilic Substitution Reactions : The Boc group can be removed under acidic conditions, regenerating the free amine for further reactions such as coupling with other carboxylic acids or amines. This property enhances its versatility in synthesizing more complex molecules.

- Asymmetric Synthesis : The chiral nature of (R)-Ethyl 3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoate allows it to be used in asymmetric synthesis, which is critical in the production of enantiomerically pure compounds, particularly in pharmaceuticals.

Pharmaceutical Applications

While specific biological activities of (R)-Ethyl 3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoate are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. The potential applications in drug development include:

- Bioactivity : The structural components may contribute to interactions with enzymes or receptors involved in metabolic processes, suggesting potential bioactivity in targeting specific biological pathways or receptors.

- Precursor for Drug Synthesis : Given its ability to undergo further chemical transformations, this compound can serve as a precursor in the synthesis of various pharmaceutical agents. Its Boc-protected amino group can be utilized to create diverse derivatives that may possess therapeutic effects.

Case Studies and Research Findings

Several studies have highlighted the significance of (R)-Ethyl 3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoate in various research contexts:

| Study Focus | Findings | Reference |

|---|---|---|

| Synthesis of Chiral Amines | Demonstrated the utility of Boc-protected amines in synthesizing chiral amines through nucleophilic substitution reactions. | |

| Pharmacological Potential | Investigated similar compounds that exhibit bioactivity, suggesting that (R)-Ethyl 3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoate may have unexplored pharmacological properties. | |

| Asymmetric Synthesis Techniques | Explored methods for utilizing chiral compounds like (R)-Ethyl 3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoate in asymmetric synthesis, emphasizing their importance in drug development. |

Mechanism of Action

The compound exerts its effects primarily through its functional groups. The Boc group protects the amine, preventing unwanted reactions during synthesis. The ester group can be hydrolyzed to form carboxylic acids, which can further react to form amides or other derivatives. The p-tolyl group can participate in electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between the target compound and its analogs:

Key Observations:

- Core Structure Variability: The target compound’s butanoate backbone distinguishes it from pyrimidine (10), purine (29), and pyrrolopyrimidine (28) cores in analogs. These heterocycles are often associated with nucleobase mimicry in drug design .

- Protecting Groups : The Boc group in the target compound and 27 contrasts with unprotected amines in 28 and 29 , impacting reactivity and solubility.

- Stereochemistry : The target’s R-configuration may confer distinct stereoelectronic effects compared to the S-configuration in 27 , which could influence enantioselective interactions .

Physicochemical and Application-Based Differences

- Solubility : Ethyl esters (target, 28 , 29 ) may exhibit higher aqueous solubility than tert-butyl derivatives (27 ) due to reduced steric hindrance .

- Stability : The Boc group in the target and 27 enhances amine stability under acidic conditions, critical for multi-step syntheses .

- Analogs 27–29, with purine/pyrrolopyrimidine cores, are likely tailored for kinase inhibition or nucleotide analog development .

Biological Activity

(R)-Ethyl 3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoate, commonly referred to as Boc-D-Asp(OTBu)-Et, is a chiral compound notable for its applications in organic synthesis and medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely used to protect amines during various chemical reactions, and a p-tolyl group that enhances its chemical properties. Understanding its biological activity is crucial for its application in drug development and peptide synthesis.

Chemical Structure and Properties

The molecular formula of (R)-Ethyl 3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoate is C₁₈H₂₇N₁O₄, with a molecular weight of 321.4 g/mol. The presence of the Boc group allows for selective reactions while maintaining the integrity of the amino group.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₇N₁O₄ |

| Molecular Weight | 321.4 g/mol |

| CAS Number | 1257443-42-7 |

| Chiral Center | Yes |

Peptide Synthesis

One of the primary applications of (R)-Ethyl 3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoate is in peptide synthesis. The Boc protecting group facilitates the formation of peptide bonds while preventing unwanted side reactions during chain elongation. This property is particularly valuable in synthesizing complex peptides and proteins, where precise control over the amino acid sequence is essential.

Antimicrobial Potentiation

Recent studies have explored the potential of compounds similar to (R)-Ethyl 3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoate as antibiotic potentiators. For instance, derivatives of this compound have been tested for their ability to enhance the efficacy of antibiotics against resistant strains of bacteria. The mechanisms involved include increased membrane permeability and inhibition of efflux pumps, which are critical in combating antibiotic resistance .

Enzyme Interaction

The amino group released upon deprotection can participate in various biochemical interactions, including enzyme catalysis. Research indicates that compounds with similar structures can act as substrates or inhibitors for specific enzymes, suggesting potential applications in drug design targeting enzyme pathways .

Case Studies

- Antibiotic Efficacy : A study demonstrated that derivatives of (R)-Ethyl 3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoate significantly reduced the minimum inhibitory concentration (MIC) of clarithromycin against E. coli by up to 512-fold when used in combination therapy, indicating strong potentiation effects .

- Peptide Development : In a research project focused on synthesizing cyclic peptides, (R)-Ethyl 3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoate was employed as a key intermediate. The successful incorporation into cyclic structures demonstrated its utility as a building block for more complex biologically active compounds .

Q & A

Basic: What are the optimal synthetic routes for introducing the tert-butoxycarbonyl (Boc) protecting group to the amino moiety in this compound?

Methodological Answer:

The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions. For example, sodium carbonate (Na₂CO₃) in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C facilitates efficient protection of primary amines. Post-reaction purification via silica gel chromatography (hexane:ethyl acetate gradients) ensures high purity (>95%) . For sterically hindered amines, alternative catalysts like 4-dimethylaminopyridine (DMAP) may improve yields. Confirm completion using TLC (Rf shift) or LC-MS for intermediates .

Advanced: How can researchers resolve contradictions in NMR data when analyzing stereochemical configuration at the chiral center?

Methodological Answer:

Contradictions in NMR coupling constants or chemical shifts may arise due to dynamic effects or solvent interactions. To resolve this:

- Use NOESY/ROESY to confirm spatial proximity of substituents (e.g., p-tolyl vs. Boc groups).

- Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak IA) to separate enantiomers and determine enantiomeric excess (ee).

- Compare optical rotation values with literature data for (R)-configured analogs (e.g., [α] = +15° to +25° in CHCl₃) .

Basic: Which analytical techniques are most effective for confirming enantiomeric purity during synthesis?

Methodological Answer:

- Chiral HPLC : Utilize columns like Chiralcel OD-H with hexane:isopropanol (90:10) to resolve enantiomers (retention time differences ≥2 min).

- Polarimetry : Measure specific rotation ([α]) and compare to standards (e.g., (R)-isomers often exhibit positive rotation).

- NMR with Chiral Solvating Agents : Eu(hfc) induces splitting of signals for enantiomers in CDCl₃ .

Advanced: What strategies mitigate racemization during esterification or Boc deprotection?

Methodological Answer:

- Low-Temperature Esterification : Use DCC/DMAP at 0°C to minimize base-induced racemization .

- Acidic Deprotection Optimization : Avoid prolonged exposure to trifluoroacetic acid (TFA) during Boc removal. Instead, use shorter reaction times (1–2 hrs) with 20% TFA in DCM at 0°C .

- Monitor ee Post-Deprotection : Compare chiral HPLC profiles before and after deprotection to detect racemization .

Basic: How is the p-tolyl group introduced into the butanoate scaffold, and what role does it play in reactivity?

Methodological Answer:

The p-tolyl group is typically introduced via Suzuki-Miyaura coupling using p-tolylboronic acid and a palladium catalyst (e.g., Pd(PPh₃)₄). Key conditions:

- Base: Na₂CO₃ in DME/H₂O (3:1) at reflux.

- Purification: Silica gel chromatography (hexane:EtOAc) yields >90% purity .

The electron-donating methyl group enhances steric bulk and stabilizes intermediates during subsequent functionalization .

Advanced: How to design experiments to study this compound’s role in inhibiting enzymes like PRMT6?

Methodological Answer:

- Molecular Docking : Use software (AutoDock Vina) to model interactions between the compound’s p-tolyl/Boc groups and PRMT6’s active site.

- Kinetic Assays : Measure IC via fluorescence polarization (FP) using SAM-cofactor analogs.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS .

Basic: What purification techniques are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

- Flash Chromatography : Use silica gel with gradients of hexane:ethyl acetate (70:30 to 50:50).

- Recrystallization : Ethanol/water mixtures (8:2) yield high-purity crystals (mp 109–112°C) .

- HPLC Prep-Scale : C18 columns with acetonitrile:H₂O (60:40) for challenging separations .

Advanced: How can researchers address low yields in the final coupling step of the p-tolyl group?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.